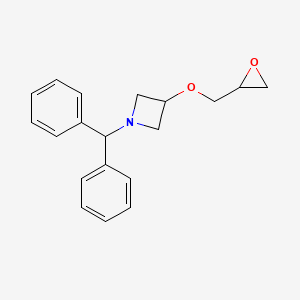
1-(Diphenylmethyl)-3-(2-oxiranylmethoxy)azetidine
Cat. No. B8324475
Key on ui cas rn:
120838-87-1
M. Wt: 295.4 g/mol
InChI Key: OSJAORJATWYGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04935414
Procedure details


8.8 g of 4-hydroxy-1H-indole-2-carboxamide are dissolved in 250 ml of 0.8 percent strength sodium hydroxide solution and a solution of 16.3 g of 1-(diphenylmethyl)-3-(2,3-epoxypropoxy)azetidine in 250 ml of dioxane is added. The mixture is allowed to stand for 4 hours at room temperature and then warmed to 60° C. for a further 20 hours. The reaction mixture is then stirred into 1 l of ice water and extracted twice with 500 ml of methylene chloride each time. The organic phase is dried using potassium carbonate and the solvent is removed by distillation in vacuo. The residue is triturated twice with 100 ml of diisopropyl ether each time and filtered off with suction.


Quantity
16.3 g
Type
reactant
Reaction Step Two


[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:11]([NH2:13])=[O:12])[NH:6]2.[C:14]1([CH:20]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[N:21]2[CH2:24][CH:23]([O:25][CH2:26][CH:27]3[O:29][CH2:28]3)[CH2:22]2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>[OH-].[Na+].O1CCOCC1>[C:30]1([CH:20]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:21]2[CH2:24][CH:23]([O:25][CH2:26][CH:27]([OH:29])[CH2:28][O:1][C:2]3[CH:10]=[CH:9][CH:8]=[C:7]4[C:3]=3[CH:4]=[C:5]([C:11]([NH2:13])=[O:12])[NH:6]4)[CH2:22]2)[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.8 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C2C=C(NC2=CC=C1)C(=O)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
16.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(C1)OCC1CO1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
1 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with 500 ml of methylene chloride each time
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed by distillation in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is triturated twice with 100 ml of diisopropyl ether each time
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off with suction
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(C1)OCC(COC1=C2C=C(NC2=CC=C1)C(=O)N)O)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
